1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine
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Overview
Description
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction would involve 2-methoxybenzaldehyde and 2,4,4-trimethylpentan-2-amine under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imines.
Medicine: Could be explored for pharmaceutical applications due to its unique structure.
Industry: Possible use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylideneaniline: Another imine with a phenyl group.
Schiff Bases: A broad class of imines with various substituents.
Uniqueness
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine is unique due to the presence of both a methoxyphenyl group and a trimethylpentyl group, which may confer distinct chemical and physical properties compared to other imines.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-11H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJPZAXLVRKBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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